Methyl N-(aminocarbonyl)phenylalaninate

描述

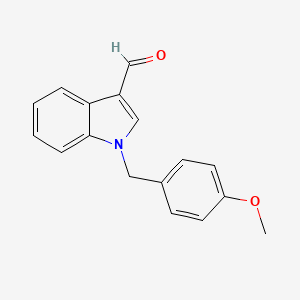

“Methyl N-(aminocarbonyl)phenylalaninate” is a derivative of phenylalanine . Phenylalanine is an aromatic amino acid that is alanine in which one of the methyl hydrogens is substituted by a phenyl group .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which could include “Methyl N-(aminocarbonyl)phenylalaninate”, involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or a secondary amine . Another approach is the biosynthesis of L-phenylalanine from glucose in wild strains, which involves lengthy steps and stringent feedback regulation .Molecular Structure Analysis

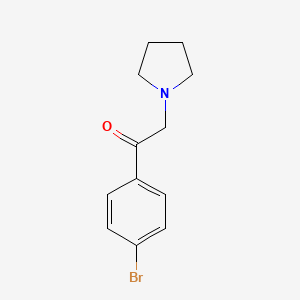

The molecular formula of “Methyl N-(aminocarbonyl)phenylalaninate” is C10H13NO2 . The average mass is 179.2157 Da and the monoisotopic mass is 179.094628665 Da .Chemical Reactions Analysis

“Methyl N-(aminocarbonyl)phenylalaninate” is a derivative of phenylalanine, which is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .Physical And Chemical Properties Analysis

The molecular formula of “Methyl N-(aminocarbonyl)phenylalaninate” is C10H13NO2 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .科学研究应用

Anticancer Research

“Methyl N-(aminocarbonyl)phenylalaninate” has been studied in the context of anticancer research. Specifically, it has been used in the study of dinuclear Rh(II) complexes of phenylalanine derivatives as potential anticancer agents . The research focused on the in vitro antitumor efficacy of several dinuclear bridging and one chelate structured dirhodium(II) complex of N-protected phenylalanine derivatives .

Biosynthesis of L-Phenylalanine

This compound plays a significant role in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Role in Inflammation and Pain

The compound has been evaluated for its therapeutic potential in the context of inflammation and pain . The inhibition of soluble epoxide hydrolase (sEH) can reduce the level of dihydroxyeicosatrienoic acids (DHETs) effectively maintaining endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain .

Biotechnological Processes

“Methyl 2-(carbamoylamino)-3-phenylpropanoate” has been studied in the context of biotechnological processes . The properties of d- and l-carbamoylases, emphasizing their biochemical/structural characteristics and their biotechnological applications, have been outlined . It also pinpoints new applications for the exploitation of carbamoylases over the forthcoming years .

Chemical Synthesis

The compound has been used in the synthesis of other complex molecules . Although the details of these syntheses are not readily available, it is clear that “Methyl 2-(carbamoylamino)-3-phenylpropanoate” plays a crucial role in these processes .

Pharmaceutical Applications

“Methyl N-(aminocarbonyl)phenylalaninate” is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . This results in a worldwide steadily increasing demand for L-phenylalanine .

作用机制

Target of Action

Methyl N-(aminocarbonyl)phenylalaninate, also known as methyl 2-(carbamoylamino)-3-phenylpropanoate, is a derivative of phenylalanine Phenylalanine, the parent compound, is known to interact with proteins such asFimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans .

Mode of Action

Tyrosine is then used to synthesize the neurotransmitters dopamine and norepinephrine . These neurotransmitters play crucial roles in maintaining alertness, improving memory, and reducing hunger pains .

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase can lead to the buildup of homogentisate, resulting in the production of black urine . It’s important to note that these pathways are associated with phenylalanine, and the exact pathways for Methyl N-(aminocarbonyl)phenylalaninate may vary.

Pharmacokinetics

For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of phenylalanine are all factors that influence its bioavailability .

Result of Action

For example, it plays a role in the production of other important amino acids and is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain .

安全和危害

属性

IUPAC Name |

methyl 2-(carbamoylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUENMTJKPVUQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(aminocarbonyl)phenylalaninate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)

![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)

![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)